molecular formula C7H9N3O B3149191 (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide CAS No. 66751-23-3

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide

Cat. No.: B3149191
CAS No.: 66751-23-3
M. Wt: 151.17 g/mol
InChI Key: PNSOOZYFPPEEDN-WAYWQWQTSA-N
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Description

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is an organic compound characterized by the presence of a cyano group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide typically involves the reaction of pyrrolidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the formation of the cyano group and the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide involves its interaction with specific molecular targets. The cyano group and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-2-pyrrolidin-2-ylideneacetamide: An isomer with a different configuration around the double bond.

    2-cyano-2-pyrrolidin-2-ylidenepropanoic acid: A similar compound with an additional carboxylic acid group.

Uniqueness

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is unique due to its specific configuration and the presence of both a cyano group and a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-4-5(7(9)11)6-2-1-3-10-6/h10H,1-3H2,(H2,9,11)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSOOZYFPPEEDN-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(\C#N)/C(=O)N)/NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Reactant of Route 2
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Reactant of Route 3
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Reactant of Route 4
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Reactant of Route 5
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Reactant of Route 6
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide

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